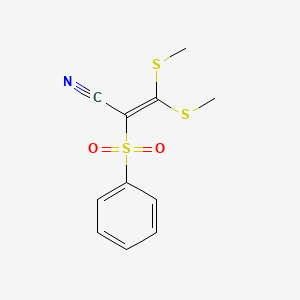

2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile

Description

Historical Context and Discovery Timeline

The documented history of this compound in chemical databases indicates its formal registration and characterization beginning in the early 2000s. According to PubChem records, the compound was first created in their database on August 9, 2005, with subsequent modifications recorded as recently as May 10, 2025. This timeline suggests ongoing research interest and refinement of the compound's characterization data over nearly two decades.

The development of this compound can be understood within the broader context of ketene dithioacetal chemistry, which experienced significant advancement during the late 20th and early 21st centuries. The synthesis and application of alpha-oxo ketene dithioacetals, a closely related class of compounds, were reported in synthetic methodologies as early as 1984, indicating that the foundational chemistry for compounds like this compound was established several decades prior to its formal documentation.

Research publications from the 2000s and 2010s demonstrate the compound's emergence as a valuable synthetic intermediate, particularly in the context of heterocyclic synthesis. Studies published in 2019 specifically highlighted the use of 3,3-bis(methylsulfanyl)-2-tosylacrylonitrile, a structurally similar compound, in the synthesis of novel biheteroaryl-based fluorescent sensors. This research trajectory suggests that this compound likely emerged from systematic exploration of sulfonyl ketene dithioacetal derivatives during this period.

The compound's appearance in commercial chemical databases and supplier catalogs further indicates its transition from research curiosity to practical synthetic reagent. Multiple chemical suppliers now list the compound in their catalogs, suggesting established synthetic routes and growing demand from the research community. This commercial availability represents a significant milestone in the compound's development timeline, as it enables broader access for researchers investigating its synthetic applications.

Significance in Organosulfur Chemistry

This compound holds particular significance within organosulfur chemistry due to its unique combination of multiple sulfur-containing functional groups and its demonstrated utility as a synthetic building block. Organosulfur chemistry, which encompasses the study of properties and synthesis of organic compounds containing sulfur, has grown tremendously in importance due to the prevalence of sulfur-containing compounds in pharmaceuticals, agrochemicals, and materials science.

The compound exemplifies the class of thioacetals and thioketals, which feature carbon-sulfur-carbon-sulfur-carbon bond sequences and represent a specialized subclass of sulfides. These structural motifs are particularly valuable in synthetic chemistry for their ability to serve as carbonyl protecting groups and their utility in umpolung reactions, where the normal reactivity of carbonyl compounds is reversed. The presence of both methylsulfanyl groups and a benzenesulfonyl moiety in this compound creates opportunities for selective chemical transformations at different sulfur centers.

Recent research has demonstrated the compound's utility in the synthesis of complex heterocyclic systems, particularly in the formation of pyridone derivatives. Studies published in 2019 showed that sulfonyl ketene dithioacetals, including compounds structurally related to this compound, can undergo one-pot reactions with acetyl-containing heterocycles to form novel biheteroaryl systems. These reactions proceed through nucleophilic addition mechanisms followed by cyclization and elimination processes, highlighting the compound's role as an electrophilic partner in heterocycle-forming reactions.

The synthetic methodology involving this compound has proven particularly valuable in the construction of fluorescent sensor molecules. Research has shown that reactions involving this compound class can produce pyrazine-pyridone biheteroaryl systems with specific fluorescent properties useful for metal ion detection. The ability to modulate electronic properties through the choice of sulfonyl substituents makes compounds like this compound valuable tools for fine-tuning the optical properties of resulting heterocyclic products.

| Research Application | Target Products | Key Advantages |

|---|---|---|

| Biheteroaryl Synthesis | Pyridone derivatives | One-pot reaction conditions |

| Fluorescent Sensor Development | Metal-sensitive probes | Tunable optical properties |

| Heterocycle Construction | Nitrogen-containing rings | Mild reaction conditions |

| Carbonyl Chemistry | Protected intermediates | Selective functionalization |

The compound's significance extends beyond its immediate synthetic applications to its role in advancing understanding of sulfur chemistry mechanisms. The multiple sulfur atoms in different oxidation states and chemical environments provide opportunities to study the electronic effects of various sulfur-containing substituents on reactivity patterns. This fundamental understanding contributes to the broader development of organosulfur chemistry and the design of new sulfur-containing synthetic targets.

Properties

IUPAC Name |

2-(benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S3/c1-15-11(16-2)10(8-12)17(13,14)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPQOZAHGIFBSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(C#N)S(=O)(=O)C1=CC=CC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973678 | |

| Record name | 2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58092-40-3 | |

| Record name | Phenylsulfonyl ketenethioacetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058092403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 3,3-bis(methylsulfanyl)prop-2-enenitrile (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Benzenesulfonyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (TEA, 2.0 equiv) as a base to neutralize HCl byproducts. The reaction mixture is stirred at 0–5°C for 2 hours, then warmed to room temperature and monitored via thin-layer chromatography (TLC). Post-reaction workup involves quenching with ice-cold water, extraction with DCM (3 × 10 mL), drying over Na₂SO₄, and solvent evaporation.

Key Challenges :

-

Competitive substitution at both methylsulfanyl groups may lead to regioselectivity issues.

-

Over-sulfonation or decomposition of the nitrile group under acidic conditions requires careful temperature control.

A stepwise approach builds the target compound from simpler nitrile precursors, enabling precise control over functional group introduction.

Formation of the Nitrile Core

The prop-2-enenitrile backbone is synthesized via Knoevenagel condensation between malononitrile and aldehydes. For example, reacting malononitrile (1.0 equiv) with formaldehyde (1.0 equiv) in ethanol under reflux yields 3-aminoprop-2-enenitrile derivatives. Subsequent thioetherification introduces methylsulfanyl groups.

Thioetherification and Sulfonation

-

Thioetherification :

Treating 3-aminoprop-2-enenitrile with methanethiol (CH₃SH) in the presence of iodine (I₂) as an oxidizing agent yields 3,3-bis(methylsulfanyl)prop-2-enenitrile. -

Sulfonation :

The intermediate is reacted with benzenesulfonyl chloride under conditions similar to Section 1.1. Alternatively, Pd-catalyzed cross-coupling using benzenesulfonyl boronic acid (C₆H₅B(OH)₂SO₂) may enhance selectivity.

Representative Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Malononitrile, HCHO, EtOH, reflux | 78 | |

| Thioetherification | CH₃SH, I₂, DCM, 0°C → rt | 65 | |

| Sulfonation | C₆H₅SO₂Cl, TEA, DCM, 0°C → rt | 52 |

Alternative Pathways via Cycloaddition and Functionalization

Radical-Mediated Sulfonylation

Recent advances in radical chemistry enable C–H bond functionalization. Using a persulfate initiator (e.g., K₂S₂O₈) and benzenesulfonyl iodide (C₆H₅SO₂I), the methylsulfanyl groups may undergo radical substitution to install the benzenesulfonyl moiety.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methylsulfanyl groups may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Electronic Comparison

The table below compares key structural and electronic features of 2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile with analogous compounds:

Key Observations :

- Chlorobenzoyl derivatives (e.g., CAS 62455-56-5) exhibit increased polarization compared to methylbenzoyl analogs due to the electron-withdrawing Cl substituent .

Physical Properties

Key Observations :

Biological Activity

2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile is an organic compound with notable structural features that include a benzenesulfonyl group and two methylsulfanyl groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide an in-depth exploration of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with a suitable precursor containing the prop-2-enenitrile moiety. The process often employs bases like triethylamine to facilitate the formation of the sulfonyl group. The methylsulfanyl groups are introduced through nucleophilic substitution reactions using methylthiolate anions.

Chemical Structure

- Molecular Formula : C11H11NO2S3

- CAS Number : 58092-40-3

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The benzenesulfonyl group may inhibit enzymes and proteins, while the methylsulfanyl groups could modulate the compound's reactivity and binding affinity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives featuring similar functional groups can inhibit cell proliferation in various cancer cell lines. A notable study reported IC50 values for certain derivatives ranging from 6.26 μM to 20.46 μM against human lung cancer cell lines .

Study on Antitumor Activity

In a study examining the antitumor effects of compounds related to this compound, researchers utilized both 2D and 3D cell culture models to assess cytotoxicity. The results indicated that these compounds exhibited higher activity in 2D cultures compared to 3D models, suggesting that their efficacy may be influenced by the dimensionality of the cellular environment .

Antimicrobial Properties

Another area of investigation has been the antimicrobial activity of related compounds. In vitro assays have shown that certain derivatives possess antibacterial and antifungal properties, with minimal inhibitory concentrations (MICs) as low as 50 μg/mL for some tested organisms .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2Z)-2-(Benzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile | Similar sulfonyl and methylsulfanyl groups | Antitumor activity reported |

| (2E)-2-(Benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile | Contains chloro and methoxy substituents | Moderate cytotoxicity |

| (2E)-2-(Benzenesulfonyl)-3-[4-(methylthio)phenyl]prop-2-enenitrile | Methylthio group variation | Antimicrobial properties observed |

Q & A

Q. What are the established synthetic routes for 2-(benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile, and how are reaction conditions optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between benzenesulfonylacetophenone derivatives and bis(methylsulfanyl) precursors. Key steps include:

- Use of sodium hydroxide or potassium carbonate as a base to deprotonate the active methylene group and facilitate nucleophilic attack .

- Solvent selection (e.g., ethanol, methanol, or DMF) to balance reaction kinetics and solubility .

- Temperature control (60–80°C) to maximize yield while minimizing side reactions like over-oxidation or dimerization .

- Monitoring via TLC and purification by column chromatography to isolate the product .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

- X-ray crystallography reveals stereochemical details, such as the cis configuration of the α,β-unsaturated ketone system and torsional angles (e.g., C9–C8–C12–C13 = -167.0°) .

- NMR spectroscopy (¹H and ¹³C) identifies methylsulfanyl (–SCH₃) groups (δ ~2.5 ppm for ¹H; δ ~15–20 ppm for ¹³C) and the benzenesulfonyl moiety (aromatic protons at δ ~7.5–8.0 ppm) .

- FT-IR confirms the presence of nitrile (C≡N, ~2200 cm⁻¹) and sulfonyl (S=O, ~1150–1300 cm⁻¹) groups .

Advanced Research Questions

Q. How do electronic effects (e.g., push-pull conjugation) influence the compound’s reactivity in cyclization or functionalization reactions?

The push-pull conjugation between the electron-donating methylsulfanyl groups and electron-withdrawing benzenesulfonyl/nitrile moieties enhances electrophilicity at the β-carbon. This facilitates:

- Cyclocondensation with 1,4-binucleophiles (e.g., thioureas) to form pyrimidine derivatives via [4+2] reactions .

- Michael addition with amines or thiols, enabled by the α,β-unsaturated system’s polarization .

- Photochemical reactivity due to extended π-conjugation, which can be harnessed for materials science applications .

Q. What intermolecular interactions dominate the crystal packing, and how do they affect physicochemical properties?

- Weak C–H⋯S hydrogen bonds (2.9–3.2 Å) between methylsulfanyl groups and aromatic protons stabilize the crystal lattice .

- π-π stacking of the benzenesulfonyl ring (interplanar distance ~3.5 Å) contributes to high melting points (>150°C) and low solubility in nonpolar solvents .

- Torsional strain (e.g., C8–C12–C13–C14 = 6.1°) impacts conformational flexibility and reactivity .

Q. How can computational methods predict the compound’s biological activity, and what structural analogs show promise?

- Docking studies suggest potential inhibition of kinases or proteases due to the sulfonyl group’s affinity for ATP-binding pockets .

- Analog 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one exhibits antimicrobial activity (MIC = 8–16 µg/mL against S. aureus) via membrane disruption .

- Substituent effects: Electron-withdrawing groups (e.g., –CN) enhance cytotoxicity by increasing electrophilicity, while methylsulfanyl groups improve lipophilicity (logP ~3.5) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.